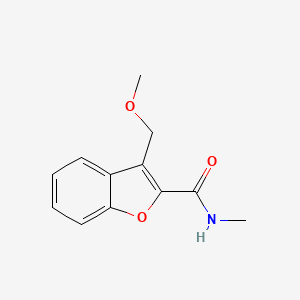
4-(Piperidine-1-carbonyl)-2-propan-2-ylphthalazin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Piperidine-1-carbonyl)-2-propan-2-ylphthalazin-1-one, commonly known as PP2, is a potent and selective inhibitor of Src family kinases. It is a small molecule that has been extensively studied for its potential applications in cancer research and other disease areas.
作用機序
PP2 is a selective inhibitor of Src family kinases, which are a group of non-receptor tyrosine kinases that play a critical role in cellular signaling pathways. Src family kinases are involved in a variety of cellular processes, including cell growth, differentiation, and survival. PP2 inhibits the activity of Src family kinases by binding to the ATP-binding site of the kinase domain and preventing the transfer of phosphate groups to downstream targets.
Biochemical and Physiological Effects:
PP2 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. PP2 has also been shown to have neuroprotective effects, including the inhibition of neuroinflammation and the promotion of neuronal survival. Additionally, PP2 has been shown to have anti-inflammatory effects, including the inhibition of cytokine production and the suppression of immune cell activation.
実験室実験の利点と制限
PP2 has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high affinity for Src family kinases. PP2 is also highly selective for Src family kinases and does not inhibit other tyrosine kinases. However, there are some limitations to the use of PP2 in lab experiments. PP2 has poor solubility in aqueous solutions, which can limit its effectiveness in some applications. Additionally, PP2 has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for the study of PP2. One area of research is the development of more potent and selective inhibitors of Src family kinases. Another area of research is the investigation of the role of Src family kinases in other disease areas, such as cardiovascular disease and diabetes. Additionally, the development of new formulations of PP2 with improved solubility and pharmacokinetic properties could improve its effectiveness as a therapeutic agent. Finally, the use of PP2 as a tool to study the role of Src family kinases in cellular processes could lead to new insights into the mechanisms of disease and the development of new therapies.
合成法
PP2 can be synthesized using a variety of methods, including the reaction of phthalic anhydride with 1,2-diaminopropane followed by reaction with propanone and piperidine-1-carboxylic acid. Another method involves the reaction of phthalic anhydride with 1,2-diaminopropane followed by reaction with propanone and piperidine-1-carbonyl chloride. Both methods result in the formation of PP2 with high purity and yield.
科学的研究の応用
PP2 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and migration of cancer cells, including breast cancer, prostate cancer, and glioblastoma. PP2 has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, PP2 has been used as a tool to study the role of Src family kinases in various cellular processes.
特性
IUPAC Name |
4-(piperidine-1-carbonyl)-2-propan-2-ylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12(2)20-16(21)14-9-5-4-8-13(14)15(18-20)17(22)19-10-6-3-7-11-19/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMATVQJIJGKNOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Ethylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455386.png)

![3-[(3-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455413.png)


![2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7455436.png)

![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455442.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7455444.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7455445.png)
![3-indol-1-yl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B7455453.png)
![3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7455455.png)

